molecular formula C11H13ClO4 B12541093 Butanoic acid, 2-(4-chlorophenoxy)-3-hydroxy-2-methyl- CAS No. 848890-43-7

Butanoic acid, 2-(4-chlorophenoxy)-3-hydroxy-2-methyl-

Cat. No.: B12541093
CAS No.: 848890-43-7
M. Wt: 244.67 g/mol
InChI Key: XUUMVVCMMYFGGD-UHFFFAOYSA-N
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Description

Butanoic acid, 2-(4-chlorophenoxy)-3-hydroxy-2-methyl- is an organic compound with a complex structure It is characterized by the presence of a butanoic acid backbone, a chlorophenoxy group, a hydroxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-(4-chlorophenoxy)-3-hydroxy-2-methyl- typically involves the reaction of 4-chlorophenol with a suitable butanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-(4-chlorophenoxy)-3-hydroxy-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Butanoic acid, 2-(4-chlorophenoxy)-3-hydroxy-2-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butanoic acid, 2-(4-chlorophenoxy)-3-hydroxy-2-methyl- involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorophenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 2-(4-chlorophenoxy)-3-hydroxy-2-methyl- is unique due to the presence of both a hydroxy group and a methyl group on the butanoic acid backbone. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

848890-43-7

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

IUPAC Name

2-(4-chlorophenoxy)-3-hydroxy-2-methylbutanoic acid

InChI

InChI=1S/C11H13ClO4/c1-7(13)11(2,10(14)15)16-9-5-3-8(12)4-6-9/h3-7,13H,1-2H3,(H,14,15)

InChI Key

XUUMVVCMMYFGGD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C(=O)O)OC1=CC=C(C=C1)Cl)O

Origin of Product

United States

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